molecular formula C18H20N4O3S B12183032 5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole

5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole

Cat. No.: B12183032
M. Wt: 372.4 g/mol
InChI Key: WFQLDNYTBFIEKF-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a morpholine sulfonyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both morpholine sulfonyl and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

4-[6-(5,6-dimethylbenzimidazol-1-yl)pyridin-3-yl]sulfonylmorpholine

InChI

InChI=1S/C18H20N4O3S/c1-13-9-16-17(10-14(13)2)22(12-20-16)18-4-3-15(11-19-18)26(23,24)21-5-7-25-8-6-21/h3-4,9-12H,5-8H2,1-2H3

InChI Key

WFQLDNYTBFIEKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3=NC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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